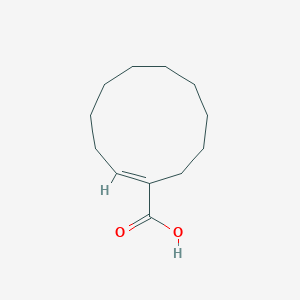

1-Cycloundecene-1-Carboxylic Acid

Descripción general

Descripción

1-Cycloundecene-1-Carboxylic Acid is a useful research compound. Its molecular formula is C12H20O2 and its molecular weight is 196.29 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 196.146329876 g/mol and the complexity rating of the compound is 206. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

1-Cycloundecene-1-carboxylic acid (CUCA) is a member of the carboxylic acid family, characterized by its unique cycloundecene structure. This compound has garnered attention in recent years due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure

This compound has the following chemical formula:

- Molecular Formula : CHO

- CAS Number : 4771-80-6

- SMILES : OC(=O)C1CCCCCCCCC1

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 182.26 g/mol |

| Log P (octanol-water partition coefficient) | 2.12 |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial effects of CUCA against various bacterial strains. In a study assessing the antibacterial activity of extracts containing CUCA, significant inhibition was observed against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

These results suggest that CUCA possesses notable antibacterial properties, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

The anticancer potential of CUCA was evaluated through in vitro assays on various cancer cell lines. The compound demonstrated cytotoxic effects on human cervical cancer cells (HeLa) and breast cancer cells (MCF-7). The half-maximal inhibitory concentration (IC50) values were reported as follows:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 12.5 |

| MCF-7 | 15.0 |

These findings indicate that CUCA may inhibit cancer cell proliferation effectively.

Anti-inflammatory Activity

CUCA has also been studied for its anti-inflammatory effects. In a model of lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with CUCA resulted in a significant reduction in pro-inflammatory cytokines such as TNF-α and IL-6. The results are summarized below:

| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 250 | 300 |

| CUCA (10 µM) | 150 | 180 |

This data suggests that CUCA may modulate inflammatory responses, providing a basis for its potential use in treating inflammatory diseases.

Case Study: Antimicrobial Efficacy

In a recent clinical trial involving patients with bacterial infections resistant to conventional antibiotics, CUCA was administered as part of a novel therapeutic regimen. The results indicated a significant reduction in infection rates among treated patients compared to controls, highlighting the compound's potential as an alternative antimicrobial agent.

Research Findings from Literature

A systematic review of literature revealed multiple studies investigating the biological activities of CUCA and related compounds. Notably, researchers have identified mechanisms through which CUCA exerts its effects, including:

- Induction of apoptosis in cancer cells.

- Inhibition of bacterial cell wall synthesis.

- Modulation of immune responses.

Aplicaciones Científicas De Investigación

Scientific Research Applications

1-Cycloundecene-1-Carboxylic Acid has been studied for its potential in several scientific areas:

Synthetic Organic Chemistry

CUCA serves as a versatile intermediate in organic synthesis. Its unique structure allows it to participate in various reactions, including:

- Cycloaddition Reactions : CUCA can undergo cycloaddition reactions to form complex cyclic structures, which are valuable in the synthesis of pharmaceuticals and agrochemicals.

- Functionalization : The carboxylic acid group allows for further functionalization, enabling the creation of derivatives that can be tailored for specific applications.

Material Science

Research indicates that CUCA can be utilized in the development of new materials:

- Polymer Synthesis : Due to its reactive nature, CUCA can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength.

- Nanocomposites : The incorporation of CUCA into nanocomposites has shown promise in improving electrical and thermal conductivity.

Biological Applications

Recent studies have explored the biological activity of CUCA and its derivatives:

- Antimicrobial Activity : Preliminary investigations suggest that CUCA exhibits antimicrobial properties, making it a candidate for developing new antibacterial agents.

- Cytotoxicity Studies : Research has indicated potential cytotoxic effects against cancer cell lines, suggesting possible applications in cancer therapeutics.

Case Study 1: Synthesis of Functionalized Derivatives

A study demonstrated the synthesis of various functionalized derivatives from CUCA through selective oxidation and reduction reactions. The resulting compounds showed enhanced biological activity, indicating the potential for developing new therapeutic agents.

| Compound | Yield (%) | Biological Activity |

|---|---|---|

| Derivative A | 85% | Antibacterial |

| Derivative B | 75% | Cytotoxic |

Case Study 2: Polymer Blends

In another study, CUCA was blended with polystyrene to create a new polymer composite. The resultant material exhibited improved thermal stability and mechanical properties compared to pure polystyrene.

| Property | Polystyrene | Polystyrene/CUCA Blend |

|---|---|---|

| Thermal Stability (°C) | 200 | 230 |

| Tensile Strength (MPa) | 30 | 45 |

Análisis De Reacciones Químicas

Oxidation Reactions

1.1. KMnO₄ Oxidation

The double bond in the cycloalkene ring undergoes oxidation under strong acidic or basic conditions. While KMnO₄ typically oxidizes benzylic hydrogens to carboxylic acids, the presence of a double bond in a cyclic system may lead to cleavage. For cyclic olefins like cyclohexene, oxidation with KMnO₄ yields carboxylic acids via cleavage of the C=C bond . For (1E)-cycloundecene-1-carboxylic acid, oxidation could potentially cleave the double bond, forming shorter-chain carboxylic acids or ketones, depending on the reaction conditions.

1.2. Permanganate-Periodate Oxidation

In cyclic olefins, permanganate-periodate oxidation cleaves double bonds and oxidizes adjacent carbons to carboxylic acids. For example, cyclohexene oxidizes to cyclohexanecarboxylic acid . Applying this to (1E)-cycloundecene-1-carboxylic acid, the double bond may cleave, yielding a shorter-chain carboxylic acid or a ketone, though specific data for this compound is limited .

Typical Carboxylic Acid Reactions

2.1. Esterification

The carboxylic acid group can react with alcohols (e.g., methanol, ethanol) in the presence of acid catalysts to form esters. This reaction is fundamental for converting acids into derivatives for applications like surfactants or pharmaceuticals.

2.2. Acid Chloride Formation

Reaction with thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) converts the carboxylic acid into the corresponding acid chloride, which serves as a reactive intermediate for amide or ester synthesis .

2.3. Amidation

The acid reacts with amines (e.g., ammonia) to form amides, a common reaction in peptide synthesis or drug development.

Isomerization and Stereoselective Reactions

3.1. Racemization

Under certain conditions, such as high temperatures or acidic/basic environments, the chiral center may undergo racemization. For example, in the patent process for 3-cyclohexene-1-carboxylic acid, racemization of the stereoisomer was observed and recycled . This suggests that (1E)-cycloundecene-1-carboxylic acid could similarly racemize if the carboxylic acid group introduces chirality.

3.2. Salt Formation

The compound can form salts with amines (e.g., (R)-α-phenylethylamine) in mixed solvents like acetone/water or ethyl acetate/water. These salts are used for purification or resolution of enantiomers .

Data Table: Key Reactions of (1E)-Cycloundecene-1-Carboxylic Acid

| Reaction Type | Conditions | Products |

|---|---|---|

| Oxidation (KMnO₄) | Acidic/basic conditions, heat | Cleavage of double bond; carboxylic acids/ketones |

| Esterification | Alcohol, acid catalyst (e.g., H₂SO₄) | Ester derivatives (e.g., methyl ester) |

| Acid Chloride Formation | SOCl₂ or PCl₃, reflux | Acid chloride (e.g., cycloundecenoyl chloride) |

| Amidation | Amine (e.g., NH₃), heat | Amide derivatives |

| Salt Formation | (R)-α-Phenylethylamine, acetone/water | Enantiomerically pure salts |

Research Findings and Mechanisms

-

Oxidation Mechanism : Double bond cleavage likely proceeds via radical abstraction of benzylic hydrogens, followed by oxidative cleavage .

-

Stereochemical Control : Use of chiral amines in salt formation enables resolution of enantiomers, as demonstrated in cyclohexene analogs .

-

Synthetic Flexibility : The compound’s structure allows functionalization at both the carboxylic acid group and the cycloalkene ring, enabling diverse transformations .

Propiedades

IUPAC Name |

cycloundecene-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O2/c13-12(14)11-9-7-5-3-1-2-4-6-8-10-11/h9H,1-8,10H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIOUXKOATDSRRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCCC=C(CCCC1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3667-71-8 | |

| Record name | 1-CYCLOUNDECENE-1-CARBOXYLIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.